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Compound of Interest

Compound Name: 5-cis-15(R)-Iloprost

Cat. No.: B201540 Get Quote

A note on the specified compound 5-cis-15(R)-Iloprost: Publicly available scientific literature

and chemical supplier information indicate a lack of published pharmacological studies for 5-
cis-15(R)-Iloprost, the C-5 cis-isomer and 15(R)-epimer of Iloprost.[1] Similarly, the 15(R)-

Iloprost epimer is described as the "unnatural" form, with the inversion at the C-15 position

expected to significantly reduce biological activity, and no literature reports on its activity are

available.[2]

Therefore, this guide will focus on the extensively studied and clinically relevant compound

Iloprost. Iloprost is a stable, synthetic analogue of prostacyclin (PGI₂) and is comprised of a

mixture of two diastereoisomers, 16(S)-Iloprost and 16(R)-Iloprost.[3][4] The 16(S) isomer is

noted to be substantially more potent than the 16(R) isomer.[4] This document provides a

comprehensive overview of the receptor binding profile and associated signaling pathways of

Iloprost, intended for researchers, scientists, and professionals in drug development.

Receptor Binding Affinity of Iloprost
Iloprost interacts with a range of prostanoid receptors, exhibiting the highest affinity for the

prostacyclin (IP) receptor and the prostaglandin E₁ (EP₁) receptor.[5][6] Its binding affinity for

other prostanoid receptors is considerably lower. The quantitative binding data, represented by

inhibition constant (Kᵢ) values, are summarized in the table below. Lower Kᵢ values are

indicative of higher binding affinity.
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Receptor Subtype Iloprost Kᵢ (nM) Reference

IP 3.9 [5][6]

EP₁ 1.1 [5][6]

EP₂ >1000 [7]

EP₃ ~100-1000 [5][7]

EP₄ ~100-1000 [5][7]

DP₁ >1000 [5][7]

FP ~100-1000 [5][7]

TP >1000 [7]

Functional Activity of Iloprost
The functional activity of Iloprost at various prostanoid receptors generally correlates with its

binding affinity. It acts as a potent agonist at both IP and EP₁ receptors.[5] The table below

summarizes the half-maximal effective concentration (EC₅₀) values for Iloprost-induced cellular

responses.

Receptor Subtype Cellular Response Iloprost EC₅₀ (nM) Reference

IP cAMP Elevation 0.37 [5]

EP₁ Calcium Influx 0.3 [5]

EP₂ cAMP Elevation >1000 [7]

EP₃ Not specified ~10-100 [7]

EP₄ Not specified ~100-1000 [7]

DP₁ cAMP Elevation >1000 [7]

FP Not specified ~100-1000 [7]

TP Not specified ~1000 [7]
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Experimental Protocols
The binding affinity and functional activity data presented were primarily determined through

radioligand binding assays and functional assays using cell lines stably expressing

recombinant human prostanoid receptors.[5][7][8]

Radioligand Competition Binding Assay
A standardized radioligand competition binding assay is employed to determine the binding

affinity (Kᵢ) of Iloprost for each prostanoid receptor subtype.

Workflow:
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Fig. 1: Workflow for Radioligand Competition Binding Assay.
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Detailed Methodology:

Cell Culture and Membrane Preparation:

Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably

expressing a specific recombinant human prostanoid receptor (e.g., IP, EP₁, etc.) are

cultured to confluency.[8]

Cells are harvested and subjected to homogenization in a buffered solution.

The homogenate is centrifuged to pellet the cell membranes.

The membrane pellet is washed and resuspended in an appropriate assay buffer.[7]

Binding Assay:

The cell membranes are incubated with a specific tritiated radioligand (e.g., [³H]-Iloprost

for the IP receptor) and varying concentrations of unlabeled Iloprost.[8]

The incubation is carried out at a specific temperature and for a duration sufficient to reach

equilibrium.

Non-specific binding is determined in the presence of a high concentration of an unlabeled

standard ligand.

Separation and Quantification:

The reaction is terminated by rapid filtration through glass fiber filters, separating the

bound from free radioligand.

The filters are washed to remove any non-specifically bound radioligand.

The radioactivity retained on the filters is quantified using liquid scintillation counting.

Data Analysis:

The concentration of Iloprost that inhibits 50% of the specific binding of the radioligand

(IC₅₀) is determined from competition curves.
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The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff

equation.

Downstream Signaling Pathways
Iloprost binding to its primary target, the IP receptor, and to the EP₁ receptor initiates distinct

downstream signaling cascades.

IP Receptor Signaling
The IP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαs

subunit.[9][10] Activation of this pathway leads to vasodilation and inhibition of platelet

aggregation.[11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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